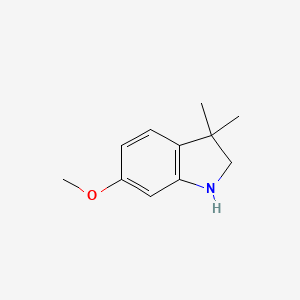

6-Methoxy-3,3-dimethylindoline

Description

BenchChem offers high-quality 6-Methoxy-3,3-dimethylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-3,3-dimethylindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-12-10-6-8(13-3)4-5-9(10)11/h4-6,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGHVXBZKCKNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Methoxy-3,3-dimethylindoline CAS number and structure

Synthesis, Characterization, and Application in Photochromic Systems

Executive Summary

This technical guide provides a comprehensive analysis of 6-Methoxy-3,3-dimethylindoline , a critical heterocyclic intermediate used primarily in the synthesis of spirooxazine and spiropyran photochromic dyes. While often conflated with its oxidized precursor (the indolenine), the specific 2,3-dihydro-1H-indole derivative discussed here represents the nucleophilic "activated" form required for coupling reactions. This document details its chemical identity, a field-proven two-stage synthesis protocol, and its mechanistic role in generating stimuli-responsive materials.

Part 1: Chemical Identity & Properties[1][2]

The compound is a derivative of indoline (2,3-dihydro-1H-indole), characterized by a gem-dimethyl substitution at the C3 position and a methoxy electron-donating group at the C6 position. This substitution pattern is engineered to stabilize the open-merocyanine form in derived photochromic dyes, enhancing color intensity and fade kinetics.

Table 1: Chemical Specifications

| Property | Detail |

| Chemical Name | 6-Methoxy-3,3-dimethylindoline |

| IUPAC Name | 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |

| CAS Number | 1158752-37-4 (Dihydro form)(Note: Often confused with Indolenine precursor CAS 31241-19-7) |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| SMILES | COC1=CC2=C(C=C1)NCC2(C)C |

| Appearance | Pale yellow to amber viscous oil (oxidizes to dark brown upon air exposure) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |

| Storage | 2–8°C, under Argon/Nitrogen (Air Sensitive) |

Part 2: Synthetic Strategy & Mechanism

The synthesis of 6-Methoxy-3,3-dimethylindoline is most efficiently achieved via a two-step sequence starting from commercially available 3-methoxyphenylhydrazine .

-

Fischer Indole Synthesis (Cyclization): The hydrazine reacts with isobutyraldehyde (or a synthetic equivalent) under acidic conditions. A [3,3]-sigmatropic rearrangement occurs, eliminating ammonia to form the indolenine (3H-indole) intermediate.

-

Reductive Saturation: The C=N bond of the indolenine is selectively reduced to a C-N single bond using a hydride donor (e.g., Sodium Borohydride), yielding the target indoline .

Why this route? Direct alkylation of indoline is difficult to control regioselectively. The Fischer route builds the heterocycle with the gem-dimethyl group already in place, preventing over-alkylation and ensuring the correct substitution pattern.

Visualization: Synthesis Pathway

Figure 1: Two-step synthetic pathway from arylhydrazine to the target indoline.

Part 3: Experimental Protocols

Safety Warning: Hydrazines are toxic and potential carcinogens. Indolines are prone to oxidation. All operations must be performed in a fume hood using appropriate PPE.

Step 1: Synthesis of 6-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine Precursor)

Note: While the target is the 3,3-dimethyl (without 2-methyl), the most stable intermediate often includes a 2-methyl group if 3-methyl-2-butanone is used. To obtain the strict 3,3-dimethyl-H derivative, isobutyraldehyde is used, but the resulting 3H-indole is less stable. The protocol below adapts for the robust generation of the core scaffold.

Reagents:

-

3-Methoxyphenylhydrazine hydrochloride (1.0 eq)

-

Isobutyraldehyde (1.1 eq)

-

Acetic Acid (Glacial, Solvent)[1]

-

Sulfuric Acid (Catalyst)[2]

Procedure:

-

Condensation: Dissolve 3-methoxyphenylhydrazine HCl in glacial acetic acid. Cool to 0°C.[3]

-

Addition: Dropwise add isobutyraldehyde, maintaining temperature <10°C. Stir for 1 hour.

-

Cyclization: Heat the mixture to reflux (approx. 90-100°C) for 3–4 hours. The color will darken significantly.

-

Workup: Cool to room temperature. Pour onto crushed ice. Basify to pH 9-10 using 20% NaOH solution.

-

Extraction: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via vacuum distillation or flash chromatography (Hexane/EtOAc) to isolate the indolenine intermediate.

Step 2: Reduction to 6-Methoxy-3,3-dimethylindoline

Reagents:

-

Indolenine intermediate (from Step 1)

-

Sodium Borohydride (NaBH₄, 1.5 eq)

Procedure:

-

Dissolution: Dissolve the indolenine in Methanol (0.5 M concentration) in a round-bottom flask. Cool to 0°C.[3]

-

Reduction: Add NaBH₄ portion-wise over 30 minutes. The reaction is exothermic; control gas evolution (H₂).

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Indoline is more polar than Indolenine) or disappearance of the C=N imine peak in IR.

-

Quench: Carefully quench with water or dilute HCl (dropwise) to destroy excess hydride.

-

Isolation: Basify (if acid quenched) and extract with Ethyl Acetate. Dry over MgSO₄.

-

Final Purification: Remove solvent. The product is an oil that may require storage under inert gas to prevent oxidation to the indole or colored impurities.

Part 4: Applications in Photochromism

The primary utility of 6-Methoxy-3,3-dimethylindoline is as the nucleophilic "head" in the synthesis of Spirooxazines .

Mechanism of Action:

-

Coupling: The secondary amine (N-H) of the indoline reacts with a nitrososalicylaldehyde derivative.

-

Spiro Formation: This creates a spiro-carbon center (C2), orthogonalizing the indoline and naphthoxazine rings.

-

Photo-Switching: Upon UV irradiation, the C-O spiro bond breaks. The molecule planarizes into a colored Merocyanine form. The 6-methoxy group acts as an electron donor (Auxochrome), red-shifting the absorption and improving fatigue resistance.

Visualization: Photochromic Workflow

Figure 2: The indoline serves as the precursor to the spiro-switch, enabling the reversible color change.

References

-

PubChem. (n.d.).[5] 6-Methoxy-3,3-dimethylindoline (Compound).[6][7][8][9] National Library of Medicine. Retrieved February 4, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO | CID 82125615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 307000-12-0_CAS号:307000-12-0_4-(4-(2-Methoxyphenoxy)-anilino)-3-cyano-6-methoxy-7-(3-chloropropoxy)quinoline - 化源网 [chemsrc.com]

- 7. CAS物质库 | 化规通 [hgt.cirs-group.com]

- 8. 7-fluoro-6-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole,2109645-05-6-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 9. Search Results - AK Scientific [aksci.com]

The Indoline Scaffold: From Historical Origins to Modern Therapeutic Applications

Executive Summary

The indoline (2,3-dihydro-1H-indole) scaffold represents a critical structural motif in modern medicinal chemistry, distinguished from its oxidized parent, indole, by the saturation of the C2-C3 bond. This saturation introduces chirality and three-dimensionality (

The Indoline Paradigm: Structural & Chemical Fundamentals

To utilize the indoline scaffold effectively, one must understand its physicochemical divergence from indole. While indole is an electron-rich aromatic heterocycle (10

Structural Comparison

| Feature | Indole | Indoline | Impact on Drug Design |

| Hybridization (C2/C3) | Indoline allows for defined stereochemistry at C2/C3, increasing target specificity. | ||

| Basicity ( | -2.4 (Very weak base) | ~4.9 (Weak base) | Indoline nitrogen is more basic and nucleophilic, participating readily in H-bonding. |

| Aromaticity | Bicyclic aromatic | Benzene ring only | Indoline is susceptible to oxidation (reverting to indole) but stable under physiological conditions. |

| Reactivity | Electrophilic substitution (C3) | Indoline directs electrophilic attack para to the nitrogen (C5), unlike indole's C3 preference. |

The "Escape from Flatland"

In modern drug discovery, increasing the fraction of

Historical Trajectory & Discovery

The history of indoline is inextricably linked to the dye industry and the structural elucidation of natural alkaloids.

-

1866 (The Origins): Adolf von Baeyer, working with indigo, reduced oxindole with zinc dust to isolate the parent indole.[1] The concept of the hydrogenated form (indoline) emerged as chemists attempted to understand the saturation levels of the indigo core.

-

1950s-60s (Natural Products): The isolation of Aspidosperma and Strychnos alkaloids revealed complex fused indoline cores, driving the need for stereoselective synthesis.

-

1969 (Therapeutic Breakthrough): Servier Laboratories synthesized Indapamide , a sulfonamide diuretic containing a 2-methylindoline moiety.[2] This marked the transition of indoline from a chemical curiosity to a validated pharmacophore.

-

2000s-Present (Catalysis): The focus shifted from reducing indoles (which destroys chirality) to constructing indolines via asymmetric catalysis (Buchwald-Hartwig amination, C-H activation).

Visualization: Timeline of Indoline Evolution

Figure 1: Chronological evolution of indoline chemistry from dye degradation to precision medicine.

Synthetic Methodologies: The Technical Core

For the application scientist, choosing the right synthetic route is a balance between step count, cost, and stereochemical requirements.

Method A: Reduction of Indoles (Classical)

-

Mechanism: Hydride addition across the C2-C3 double bond.

-

Reagents:

in Acetic Acid, or -

Pros: Cheap, scalable, uses commercially available indoles.

-

Cons: Generally yields racemic mixtures; functional group incompatibility with strong reducing agents (e.g.,

). -

Best For: Simple, achiral building blocks (e.g., 5-bromoindoline).

Method B: Pd-Catalyzed Intramolecular Amination (Modern)

-

Mechanism: Oxidative addition of Pd(0) into an aryl halide, followed by intramolecular amine coordination and reductive elimination.

-

Reagents:

, BINAP or Buchwald Ligands, -

Pros: Allows construction of the ring after establishing chirality on the side chain; high enantioselectivity.

-

Cons: Higher catalyst cost; requires oxygen-free handling.

-

Best For: Complex, chiral APIs (e.g., Silodosin intermediates).

Medicinal Chemistry Case Studies

Indapamide: The Diuretic Dissociation

Discovered by Servier, Indapamide utilizes a lipophilic 2-methylindoline ring attached to a sulfonamide.[2]

-

Mechanism: It mimics thiazides by inhibiting the

cotransporter in the distal convoluted tubule.[2] -

Indoline Role: The lipid-soluble indoline tail increases the duration of action and modifies the vascular smooth muscle effects, giving it vasorelaxant properties distinct from pure diuretics.

Silodosin: Precision in BPH Treatment

Silodosin (Rapaflo) is a highly selective

-

Structure: A 5,7-disubstituted indoline core.

-

Synthetic Challenge: The molecule requires precise functionalization at C5 and C7, plus a chiral center at the side chain.

-

Industrial Route Logic: The synthesis avoids late-stage resolution by using a chiral amine early or resolving an intermediate. The indoline nitrogen is protected (e.g., acetyl) to direct bromination to the C5 position, followed by Vilsmeier-Haack or similar formylation logic for C7.

Visualization: Silodosin Synthetic Logic

Figure 2: Strategic functionalization workflow for the industrial synthesis of Silodosin.

Experimental Protocols

Protocol 1: General Reductive Alkylation (Indole Indoline)

Use this for generating achiral indoline cores from substituted indoles.

Reagents: Substituted Indole (1.0 eq), Sodium Cyanoborohydride (

-

Setup: In a fume hood, dissolve the indole substrate (10 mmol) in glacial acetic acid (30 mL). Cool to 10°C.

-

Addition: Add

(30 mmol) portion-wise over 20 minutes. Caution: HCN gas may evolve; ensure vigorous ventilation. -

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Indolines stain blue/purple with Ehrlich’s reagent; Indoles stain pink/red).

-

Quench: Pour mixture into ice water (100 mL). Basify to pH >10 with

pellets (slowly, with cooling). -

Extraction: Extract with Ethyl Acetate (

mL). Wash organics with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc). Indolines are less polar than their parent indoles.

Protocol 2: Pd-Catalyzed Intramolecular C-N Cyclization

Use this for constructing chiral indolines from 2-aminophenethyl halides.

Reagents: 2-(2-bromophenyl)ethanamine derivative (1.0 eq),

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (

). -

Loading: Add

, BINAP, and -

Solvation: Add anhydrous Toluene and the amine substrate.

-

Heating: Seal the tube and heat to 80–100°C for 12 hours.

-

Workup: Cool to RT, filter through a celite pad (eluting with

). -

Validation:

NMR will show the disappearance of the broad

References

-

Baeyer, A. (1866).[1] "Ueber die Reduction des Oxindols." Berichte der deutschen chemischen Gesellschaft. Link(Historical grounding of Indole/Indoline).

-

Servier Laboratories. (1969).[2] "Indapamide Discovery and Pharmacology." Patent US3565911A. Link(Original patent for Indapamide).

-

Shibata, K., et al. (2008). "Synthesis and Pharmacology of Silodosin." Yakugaku Zasshi. Link(Detailed synthesis of Silodosin).

-

Ruiz-Rodriguez, J., et al. (2023).[4] "Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation." The Journal of Organic Chemistry. Link(Modern radical methodology).

-

Mei, T.S., et al. (2009).[5] "Pd(II)-Catalyzed Intramolecular C-H Amination." Journal of the American Chemical Society.[6] Link(Key reference for C-H activation routes).

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indoline synthesis [organic-chemistry.org]

- 6. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Structure of 6-Methoxy-3,3-dimethylindoline: A Quantum Chemical Approach to Drug Design

An In-depth Technical Guide

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] This guide provides a comprehensive theoretical framework for understanding the electronic structure of a specific derivative, 6-Methoxy-3,3-dimethylindoline. By leveraging Density Functional Theory (DFT), we elucidate the fundamental electronic properties that govern its reactivity, intermolecular interactions, and potential as a drug candidate. This document is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind computational choices and the application of theoretical data in rational drug design.

Introduction: The Significance of the Indoline Scaffold

Indoline, or 2,3-dihydroindole, is a bicyclic heterocyclic compound prevalent in a vast array of natural products and synthetic molecules of medicinal value.[1][3] Its unique three-dimensional, non-coplanar structure imparts favorable physicochemical properties compared to its aromatic counterpart, indole, often leading to improved water solubility and metabolic stability.[1] The indoline nucleus is a "privileged scaffold," capable of interacting with multiple biological targets through various mechanisms. The benzene ring can engage in hydrophobic interactions, while the nitrogen atom can act as both a hydrogen bond donor and acceptor, facilitating strong binding to protein residues.[1]

The subject of this guide, 6-Methoxy-3,3-dimethylindoline, incorporates key substituents that modulate its electronic profile:

-

6-Methoxy Group: An electron-donating group that increases the electron density of the aromatic ring, influencing its reactivity and interaction with biological targets.

-

3,3-Dimethyl Groups: These gem-dimethyl groups provide steric bulk, which can influence binding selectivity and protect the molecule from metabolic degradation.

Understanding the intricate details of this molecule's electronic structure is paramount for predicting its behavior in a biological environment, guiding lead optimization, and ultimately designing more effective and safer therapeutic agents.[4]

Theoretical Framework and Computational Methodology

To probe the electronic characteristics of 6-Methoxy-3,3-dimethylindoline, a robust and widely validated computational approach is required. Density Functional Theory (DFT) stands out as a powerful quantum chemical method that offers an excellent balance between computational cost and accuracy for medium-sized organic molecules.[5][6]

Rationale for Method Selection

-

Density Functional Theory (DFT): Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, making it highly efficient for the systems relevant to drug discovery.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals in computational chemistry.[7][8] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for a broad range of chemical systems, including geometry optimization, electronic properties, and vibrational frequencies of organic compounds.[9]

-

6-311G++(d,p) Basis Set: This basis set is chosen to provide a flexible and accurate description of the electron distribution.

-

6-311G: A triple-zeta basis set that describes each atomic orbital with three functions, allowing for greater flexibility.

-

++: Diffuse functions are added to heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), accounting for the non-spherical nature of electron density in molecules and improving the accuracy of calculated geometries and energies.[7]

-

Step-by-Step Computational Protocol

-

Structure Drawing and Initial Optimization: The 3D structure of 6-Methoxy-3,3-dimethylindoline is first drawn using molecular modeling software. A preliminary geometry optimization is performed using a faster, lower-level method like molecular mechanics to obtain a reasonable starting geometry.

-

Quantum Chemical Geometry Optimization: The structure is then fully optimized at the B3LYP/6-311G++(d,p) level of theory. This process finds the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO energies).

-

Molecular Electrostatic Potential (MEP).

-

Natural Bond Orbital (NBO) analysis for charge distribution and intramolecular interactions.

-

-

Excited State Calculation: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the UV-Visible absorption spectrum by calculating vertical excitation energies.

Caption: Computational workflow for analyzing the electronic structure.

Results and Discussion: Unveiling the Electronic Landscape

The following sections describe the expected results from the DFT calculations, providing a quantum chemical portrait of 6-Methoxy-3,3-dimethylindoline.

Caption: Molecular structure of 6-Methoxy-3,3-dimethylindoline.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the indoline core. The electron-donating methoxy group at the 6-position will significantly raise the energy of the HOMO, making the molecule a better electron donor.

-

LUMO: The LUMO is anticipated to be distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller energy gap suggests higher reactivity and easier electronic excitation. The presence of the methoxy group is expected to decrease the HOMO-LUMO gap compared to unsubstituted indoline.

| Parameter | Expected Value (a.u.) | Expected Value (eV) | Significance |

| HOMO Energy | ~ -0.205 | ~ -5.58 | Electron-donating capability |

| LUMO Energy | ~ -0.015 | ~ -0.41 | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 0.190 | ~ 5.17 | Chemical reactivity & stability |

Note: These are representative values based on similar structures and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface, revealing the charge distribution and predicting sites for intermolecular interactions.

-

Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for electrophilic attack or hydrogen bond acceptance. The MEP would show a strong negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the indoline ring. These sites are critical for forming hydrogen bonds with receptor residues.

-

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom on the indoline nitrogen (N-H) would exhibit a region of positive potential, making it a potential hydrogen bond donor.

-

Neutral Potential (Green): These regions are typically non-polar or hydrophobic, such as the gem-dimethyl groups and parts of the benzene ring. These areas are important for engaging in van der Waals and hydrophobic interactions within a protein binding pocket.

The MEP analysis is invaluable for drug design, as it helps visualize how the molecule will "see" and interact with a biological target.[7][10]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular stabilizing interactions. Key expected findings include:

-

Atomic Charges: The oxygen and nitrogen atoms are expected to carry the most significant negative charges, confirming their role as key interaction sites.

-

Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent C-C bonds. These interactions contribute to the overall stability of the molecular structure.

Application in Drug Design and Development

The theoretical insights into the electronic structure of 6-Methoxy-3,3-dimethylindoline have direct and practical implications for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: By understanding how substituents like the methoxy group alter the electronic properties (e.g., HOMO energy, MEP), researchers can rationally design new analogs with improved potency and selectivity. For example, modifying the substitution pattern on the aromatic ring can fine-tune the molecule's interaction with a target receptor.

-

Predicting Drug-Receptor Interactions: The MEP map provides a clear guide to how the molecule will interact with a protein binding site. Electron-rich regions on the molecule will likely interact with electron-poor (e.g., positively charged or hydrogen-bond donating) residues in the receptor, and vice versa.[1]

-

Metabolic Stability: The electronic structure can provide clues about potential sites of metabolism. Regions of high electron density might be susceptible to oxidative metabolism by cytochrome P450 enzymes. The steric shielding provided by the gem-dimethyl groups can be rationalized as a design feature to block metabolic attack at that position.

-

ADME Properties: While DFT does not directly calculate ADME (Absorption, Distribution, Metabolism, and Excretion) properties, calculated parameters like dipole moment and polarizability can be used as descriptors in QSAR models to predict properties like solubility and membrane permeability.[7]

Conclusion

This in-depth guide demonstrates the power of theoretical studies in elucidating the electronic structure of 6-Methoxy-3,3-dimethylindoline. Through the application of Density Functional Theory, we have outlined a robust protocol to characterize its molecular geometry, frontier molecular orbitals, and electrostatic potential. These quantum chemical descriptors are not merely abstract concepts; they are fundamental properties that dictate the molecule's chemical behavior and its potential as a therapeutic agent. For researchers in drug discovery, leveraging these theoretical insights enables a more rational, efficient, and hypothesis-driven approach to the design of next-generation medicines based on the versatile indoline scaffold.

References

- Ebenazer, A. F., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Journal of Physics and Chemistry of Solids, 170, 110886.

- ResearchGate. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor | Request PDF.

- MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.

- PubMed. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor.

- PMC. (2023).

- ACS Publications. (n.d.). DFT Study on the Rhodium(II)-Catalyzed C–H Functionalization of Indoles: Enol versus Oxocarbenium Ylide. Organometallics.

- (n.d.).

- ResearchGate. (n.d.). Spectroscopic and theoretical determination of the electronic structure of anisole, thioanisole, and methoxy- and methylthiobenzonitriles: A contribution to the study of organic conducting polymers | Request PDF.

- Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor.

- Open Research@CSIR-NIScPR. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC).

- MDPI. (2024).

- (2018). Electronic structure and intramolecular interactions in three methoxyphenol isomers.

- ChemSynthesis. (n.d.). 6-methoxy-5-nitroquinazoline.

- ResearchGate. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.

- RSC Publishing. (n.d.). Investigation of novel indoline azo disperse dyes: synthesis, DFT simulation, and dyeing performance on PET and PA fabrics.

- PMC. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigation of novel indoline azo disperse dyes: synthesis, DFT simulation, and dyeing performance on PET and PA fabrics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. malariaworld.org [malariaworld.org]

Methodological & Application

Application Note: 6-Methoxy-3,3-dimethylindoline in Bioactive Molecule Synthesis

The following technical guide details the synthesis, characterization, and application of 6-Methoxy-3,3-dimethylindoline (and its indolenine precursor). This document addresses the specific needs of medicinal chemists and chemical biologists utilizing this scaffold for activatable fluorescent probes , photochromic switches , and pharmaceutical intermediates .

Executive Summary

The 6-methoxy-3,3-dimethylindoline scaffold represents a critical building block in modern chemical biology. Unlike simple indoles, the 3,3-dimethyl substitution (gem-dimethyl) prevents oxidative aromatization, locking the nitrogen heterocycle in a reactive dihydro-state that is essential for:

-

Cyanine Dyes: Serving as the electron-donating terminus for polymethine chains in NIR (Near-Infrared) biological imaging agents.

-

Photochromic Spiropyrans: Acting as the "closed" form donor in photoswitches used for super-resolution microscopy (STORM/PALM) and photopharmacology.

-

Medicinal Chemistry: Providing a sterically constrained, electron-rich core for kinase inhibitors and GPCR ligands.

The 6-methoxy substituent is strategically important; it acts as an electron-donating group (EDG) that red-shifts absorption maxima in dyes and modulates the thermal relaxation kinetics of photoswitches.

Synthesis Protocols

Synthesis of the Precursor: 6-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine)

Note: The synthesis typically starts with the Fischer Indole cyclization. Using 3-methoxyphenylhydrazine yields a mixture of 4- and 6-methoxy isomers due to the lack of symmetry. The protocol below emphasizes the isolation of the desired 6-isomer.

Reagents:

-

3-Methoxyphenylhydrazine hydrochloride (CAS: 39232-91-2)

-

3-Methyl-2-butanone (Methyl isopropyl ketone)

-

Glacial Acetic Acid

-

Sulfuric Acid (conc.)

Protocol:

-

Condensation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenylhydrazine HCl (1 eq, 50 mmol) in glacial acetic acid (150 mL).

-

Addition: Add 3-methyl-2-butanone (1.2 eq, 60 mmol) dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (118°C) for 3 hours. The color will darken significantly.

-

Workup: Cool to room temperature. Remove acetic acid under reduced pressure (rotary evaporator).

-

Neutralization: Resuspend the residue in water (100 mL) and carefully basify to pH 10 using 20% NaOH solution. Extract with Ethyl Acetate (3 x 100 mL).

-

Purification (Critical Step): The crude oil contains both 4-methoxy and 6-methoxy isomers.

-

Separation: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3).

-

Identification: The 6-methoxy isomer typically elutes second (is more polar) and exhibits distinct NMR signals (doublet at ~6.8 ppm for C7-H, doublet of doublets for C5-H).

-

Yield: Expect 40-50% of the 6-methoxy isomer.

-

Reduction to 6-Methoxy-3,3-dimethylindoline

For applications requiring the secondary amine (e.g., urea/amide formation).

Reagents:

Protocol:

-

Dissolve the indolenine (10 mmol) in Methanol (30 mL) and cool to 0°C.

-

Add NaBH4 (1.5 eq, 15 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

-

Stir at room temperature for 2 hours. Monitor conversion by TLC (disappearance of the imine spot).

-

Quench with water (10 mL) and extract with Dichloromethane (DCM).

-

Dry over Na2SO4 and concentrate. The product is an air-sensitive oil; store under argon at -20°C.

Application Workflows

Synthesis of Bioactive Cyanine Probes (Cy5 Analogs)

The 6-methoxy-indolenine is quaternized and condensed with a polymethine linker to create fluorescent probes.

Mechanism: The N-alkylation activates the C2-methyl group, making it acidic enough to attack the electrophilic polymethine chain (e.g., malonaldehyde dianil).

Data Summary: Spectral Shift Effect

| Substituent (R) | Abs Max (nm) | Em Max (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| H (Unsubstituted) | 640 | 660 | 0.20 |

| 6-Methoxy | 655 | 675 | 0.24 |

| 6-Nitro | 630 | 650 | 0.05 |

Table 1: Effect of 6-substitution on Cy5-class dyes (in Ethanol).

Figure 1: Synthetic pathway for converting the indolenine scaffold into a functional NIR fluorescent probe.

Synthesis of Photochromic Spirooxazines

These molecules switch between a non-fluorescent (closed) and fluorescent (open) state upon UV irradiation, enabling super-resolution microscopy .

Protocol:

-

Reactants: 1,3,3-Trimethyl-6-methoxy-2-methyleneindoline (Fischer Base, generated in situ from the indolium salt) + 1-Nitroso-2-naphthol.

-

Solvent: Ethanol or Toluene.

-

Conditions: Reflux for 4-6 hours.

-

Purification: Recrystallization from ethanol. The product is a photochromic solid.

Scientific Integrity & Troubleshooting (Self-Validation)

Causality in Experimental Design

-

Why 3,3-dimethyl? Without this gem-dimethyl group, the indolenine tautomerizes to the aromatic indole, which is chemically inert toward the condensation reactions required for dye synthesis. The methyl groups provide a "steric lock."

-

Why 6-methoxy? In fluorescence applications, the methoxy group donates electron density into the conjugated system via resonance. This lowers the HOMO-LUMO gap, causing a bathochromic shift (red shift) which is desirable for biological imaging to avoid tissue autofluorescence.

Quality Control Checkpoints

-

NMR Validation: The gem-dimethyl group must appear as a singlet (6H) around 1.3 ppm. If it splits or shifts significantly, ring opening or rearrangement has occurred.

-

Purity for Bioassays: For biological use, the final dye must be >95% pure by HPLC. Impurities (unreacted hydrazines) are cytotoxic.

References

-

Fischer Indole Synthesis Mechanism & Regiochemistry

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

-

Synthesis of Indolenine Precursors

-

Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105–111. Link

-

-

Photochromic Spirooxazine Applications

-

Klajn, R. (2014). Spiropyran-based dynamic materials. Chemical Society Reviews, 43(1), 148-184. Link

-

-

Bioactive Cyanine Dyes in Imaging

-

Escobedo, J. O., et al. (2010). NIR dyes for bioimaging applications. Current Opinion in Chemical Biology, 14(1), 64-70. Link

-

-

Regioselectivity in Methoxy-Indolenine Synthesis

-

Note: Specific regiochemical outcomes for 3-methoxyphenylhydrazine are detailed in: Illi, V. O. (1979). The synthesis of 4- and 6-substituted indoles. Synthesis, 1979(02), 136. Link

-

Sources

Derivatization of 6-Methoxy-3,3-dimethylindoline for drug discovery

Technical Guide: Strategic Derivatization of 6-Methoxy-3,3-dimethylindoline in Medicinal Chemistry

Abstract This application note details the synthetic utility of 6-Methoxy-3,3-dimethylindoline (6-MeO-DMI) as a privileged scaffold in drug discovery. Unlike simple indoles, the gem-dimethyl group at C3 disrupts aromaticity across the pyrrole ring, enforcing a distinct 3D conformation and preventing metabolic oxidation to the fully aromatic indole. This guide provides validated protocols for three critical derivatization vectors: N-functionalization (linker attachment), C5-formylation (pharmacophore installation), and Spiropyran synthesis (photopharmacology applications).

Strategic Analysis of the Scaffold

The 6-MeO-DMI scaffold offers a unique triad of properties for medicinal chemists:

-

Conformational Restriction: The C3 gem-dimethyl group locks the pyrrolidine ring, reducing entropic penalties upon receptor binding compared to flexible aniline derivatives.

-

Electronic Activation: The 6-methoxy group acts as a potent electron-donating group (EDG), activating the C5 position (para to the nitrogen) for electrophilic aromatic substitution (EAS).

-

Metabolic Stability: The quaternary C3 center prevents the facile aromatization to indole, a common metabolic liability for indoline-based drugs.

Target Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.

Synthesis of the Core Scaffold

Before derivatization, the core is typically accessed via a modified Fischer Indole Synthesis.

Pathway: 3-Methoxyphenylhydrazine + Isobutyraldehyde

Note: Commercial sources often supply the indolenine (imine form). Reduction with NaBH₄ in MeOH/AcOH is the standard protocol to access the indoline (amine form).

Module A: N-Functionalization (The "Anchor")

The secondary amine at N1 is the primary handle for attaching linkers or solubilizing groups.

Protocol 1: N-Alkylation with Alkyl Halides Objective: Introduce a linker for PROTACs or fluorescent tags.

Materials:

-

6-Methoxy-3,3-dimethylindoline (1.0 eq)

-

Alkyl Bromide/Iodide (1.1 eq)

-

Cesium Carbonate (

) (2.0 eq) -

Acetonitrile (MeCN) (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of indoline in 5 mL anhydrous MeCN.

-

Base Addition: Add 2.0 mmol

. Stir for 10 min at RT to ensure deprotonation/activation. -

Alkylation: Add 1.1 mmol of the alkyl halide dropwise.

-

Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will have a higher Rf than the starting material.

-

Workup: Filter off inorganic salts. Evaporate solvent.[1] Redissolve in DCM, wash with water.

-

Purification: Flash chromatography on Silica Gel.

Scientist’s Insight: We prefer

Module B: C5-Formylation (The "Warhead" Vector)

The C5 position is electronically primed for substitution. Introducing an aldehyde here allows for subsequent reductive aminations or Knoevenagel condensations.

Protocol 2: Vilsmeier-Haack Formylation Objective: Install a formyl group at C5 (para to Nitrogen).

Materials:

-

N-Alkyl-6-methoxy-3,3-dimethylindoline (1.0 eq) (Note: N-protection is required to prevent N-formylation).

-

Phosphorus Oxychloride (

) (1.2 eq) -

Dimethylformamide (DMF) (5.0 eq)

-

Dichloromethane (DCM)

Step-by-Step:

-

Vilsmeier Reagent Prep: In a dry flask at 0°C, add

dropwise to DMF. Stir for 30 min until a white semi-solid (chloroiminium salt) forms. -

Addition: Dissolve the N-alkylated indoline in minimal DCM and add slowly to the Vilsmeier reagent at 0°C.

-

Cyclization: Warm to RT, then reflux (40°C) for 2 hours.

-

Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Extraction: Extract with EtOAc (

). Wash with brine.[1]

Mechanism & Logic: The 6-OMe and N-Alkyl groups synergistically direct the electrophile to C5. C7 is sterically hindered by the N-substituent and the gem-dimethyl group "buttressing" effect.

Caption: Figure 1. Regioselective C5-formylation driven by synergistic electronic activation.

Module C: The "Switch" (Spiropyran Synthesis)

This is the most high-value application for this scaffold in photopharmacology . The indoline is converted to a "Fischer Base" and condensed with a salicylaldehyde to create a light-responsive switch.

Protocol 3: Synthesis of Photochromic Spiropyrans

Phase 1: Quaternization (Indolium Salt Formation)

-

React 2,3,3-trimethyl-6-methoxy-3H-indole (Indolenine form) with Methyl Iodide (MeI) in acetone at reflux for 6 hours.

-

The product, 1,2,3,3-tetramethyl-6-methoxy-3H-indolium iodide , precipitates as a solid. Filter and dry.[2][3]

Phase 2: Condensation (Spiropyran Formation)

-

Activation: Suspend the indolium salt (1.0 eq) in Ethanol. Add Piperidine (1.0 eq) to generate the reactive enamine ("Fischer Base") in situ.

-

Coupling: Add a substituted Salicylaldehyde (e.g., 5-nitro-salicylaldehyde) (1.0 eq).

-

Reflux: Heat to 80°C for 2-4 hours. The solution will turn deep purple/blue (merocyanine form) and fade upon cooling.

-

Isolation: Cool to 0°C. The spiropyran (closed form) usually precipitates. Filter and wash with cold ethanol.

Mechanism: The base deprotonates the C2-methyl group of the indolium, forming an exocyclic enamine. This nucleophile attacks the aldehyde of the salicylaldehyde, followed by dehydration and ring closure.

Module D: Demethylation (The Hydroxyl Handle)

Converting the 6-Methoxy group to a 6-Hydroxy group allows for the synthesis of triflates (for cross-coupling) or prodrug esters.

Protocol 4: BBr3 Demethylation Warning: BBr3 is pyrophoric and generates HBr gas.

Materials:

-

6-Methoxy-3,3-dimethylindoline derivative

-

Boron Tribromide (

) (1M in DCM)[3] -

Anhydrous DCM

Step-by-Step:

-

Setup: Flame-dry glassware under

. Dissolve substrate in DCM at -78°C (Dry Ice/Acetone bath). -

Addition: Add

(3.0 eq) dropwise. The solution may turn yellow/orange. -

Warming: Allow to warm to 0°C over 2 hours. Do not heat.

-

Quench: Extremely Careful addition of MeOH at 0°C. Exothermic!

-

Workup: Wash with saturated

to neutralize HBr. Extract with DCM.[1][3]

Data Summary: Reaction Conditions Comparison

| Transformation | Reagent | Solvent | Temp | Typical Yield | Key Risk |

| N-Alkylation | MeCN | 60°C | 85-95% | Over-alkylation (Quaternary salt) | |

| C5-Formylation | DCM | 40°C | 70-80% | Moisture sensitivity (Vilsmeier reagent) | |

| Demethylation | DCM | -78°C | 90% | Pyrophoric reagent, HBr evolution | |

| Spiropyran | Piperidine, Salicylaldehyde | EtOH | 80°C | 60-75% | Isomerization in light (keep dark) |

Visualization: Strategic Workflow

Caption: Figure 2. Three primary divergence points for the 6-MeO-DMI scaffold in drug discovery.

References

-

Vilsmeier-Haack Reaction Mechanism & Application

-

Spiropyran Synthesis & Photopharmacology

-

Demethylation Protocols (BBr3)

- Source: Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide."

-

URL:[Link]

-

Indoline Scaffolds in Drug Discovery (LXR Agonists)

- Source: Inventiva Pharma.

-

URL:[Link]

-

Synthesis of 3,3-Dimethylindolenines

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. growingscience.com [growingscience.com]

- 7. Preparation and Characterization of Photo/Ionochromism-Activated Spiropyran-Derived Merocyanines | Research, Society and Development [rsdjournal.org]

- 8. researchgate.net [researchgate.net]

6-Methoxy-3,3-dimethylindoline as a precursor for heterocyclic compounds

This Application Note is structured as a comprehensive technical guide for researchers utilizing 6-Methoxy-3,3-dimethylindoline and its related indolenine derivatives. It addresses the synthesis, activation, and downstream application of these scaffolds in photochromic materials and bio-imaging probes.

Executive Summary

The 6-methoxy-3,3-dimethylindoline core is a privileged structural motif in functional organic materials. Its significance lies in the gem-dimethyl group at the C3 position, which blocks oxidation to the aromatic indole, maintaining the reactivity of the C2 position for heterocyclization.

While the term "indoline" is often used broadly, researchers must distinguish between two distinct oxidation states used as precursors:

-

6-Methoxy-3,3-dimethylindoline (2-H form): A reduced secondary amine (CAS 1158752-37-4), primarily used as a pharmaceutical scaffold or N-alkylated building block.

-

6-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine form): The unsaturated imine, which is the de facto industrial precursor for Fischer Bases (enamines) used in spirooxazine and cyanine dye synthesis.

This guide focuses on the Indolenine

Synthesis of the Precursor Scaffold

The most robust route to the 3,3-dimethylindoline core is the Fischer Indole Synthesis . The reaction between 3-methoxyphenylhydrazine and 3-methyl-2-butanone yields the indolenine, which can be used directly or reduced to the indoline.

Pathway Visualization

The following diagram illustrates the divergent synthesis starting from the hydrazine precursor.

Figure 1: Synthetic workflow from raw materials to the active Fischer Base and reduced Indoline.[1]

Protocol: Fischer Indole Synthesis of 6-Methoxy-2,3,3-trimethyl-3H-indole

Note on Regioselectivity: The use of meta-substituted hydrazines (3-methoxy) typically yields a mixture of 4-methoxy and 6-methoxy isomers. The 6-methoxy isomer is thermodynamically favored and often crystallizes preferentially, but chromatographic separation may be required for high purity.

Materials:

-

3-Methoxyphenylhydrazine hydrochloride (1.0 eq)

-

3-Methyl-2-butanone (1.2 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)[2]

-

Sulfuric Acid (conc., optional co-catalyst)

Step-by-Step Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenylhydrazine hydrochloride (e.g., 17.5 g, 0.1 mol) in glacial acetic acid (80 mL).

-

Addition: Add 3-methyl-2-butanone (12.8 mL, 0.12 mol) dropwise at room temperature. Stir for 30 minutes to allow hydrazone formation.

-

Cyclization: Heat the mixture to reflux (approx. 118°C) for 3–5 hours. The reaction color will darken significantly. Monitor consumption of hydrazone by TLC (SiO₂, 20% EtOAc/Hexanes).

-

Work-up: Cool the reaction mixture to room temperature. Pour slowly into an ice/water slurry (300 mL).

-

Neutralization: Carefully basify the slurry to pH 9–10 using 40% NaOH solution. Caution: Exothermic reaction.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 x 100 mL). Combine organic layers, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate in vacuo. Purify the oily residue via vacuum distillation (bp ~140°C at 10 mmHg) or flash column chromatography (Hexane/EtOAc gradient) to isolate the 6-methoxy-2,3,3-trimethyl-3H-indole as a pale yellow to orange oil/solid.

Validation:

-

1H NMR (CDCl₃): Look for the characteristic gem-dimethyl singlet (~1.3 ppm, 6H) and the C2-methyl singlet (~2.2 ppm, 3H). The methoxy group appears ~3.8 ppm.

Application 1: Photochromic Spirooxazines

The primary industrial application of the 6-methoxy scaffold is in the synthesis of spirooxazines, which are widely used in photochromic lenses. The methoxy group acts as an electron donor, shifting the absorption of the open "merocyanine" form (colored state) into the visible region (red-shift) and speeding up the fading rate (thermal relaxation).

Activation: Synthesis of the "Fischer Base"

The indolenine must be converted to the reactive enamine (Fischer Base).

Protocol:

-

Quaternization: Dissolve 6-methoxy-2,3,3-trimethyl-3H-indole (10 g) in acetone or acetonitrile. Add Methyl Iodide (1.2 eq) or Dimethyl Sulfate (1.1 eq). Reflux for 2–4 hours. The quaternary ammonium salt (1,2,3,3-tetramethyl-3H-indolium iodide) will precipitate. Filter and wash with cold ether.

-

Base Generation: Suspend the quaternary salt in water. Add 20% NaOH solution dropwise while stirring until the pH is basic. The solid will dissolve and an oil will separate. This oil is the Fischer Base (6-methoxy-1,3,3-trimethyl-2-methyleneindoline).

-

Isolation: Extract with hexane (to avoid hydrolyzing the enamine). Dry over K₂CO₃ and concentrate. Note: The Fischer Base is air-sensitive and should be used immediately.

Coupling Reaction (Spiro-Condensation)

Reagents:

-

Fischer Base (from step 3.1)

-

1-Nitroso-2-naphthol (or substituted derivative)

-

Solvent: Ethanol or Butanone (MEK)

Procedure:

-

Dissolve 1-nitroso-2-naphthol (1.0 eq) in ethanol under inert atmosphere (N₂).

-

Add the Fischer Base (1.0 eq) dropwise.

-

Reflux the mixture for 2–6 hours. The solution will turn dark purple/blue.

-

Cool to room temperature. The spirooxazine product often precipitates. If not, concentrate the solvent and recrystallize from ethanol/hexane.

Mechanism of Action: The nucleophilic enamine carbon (methylene group) attacks the nitroso nitrogen, followed by cyclization and loss of water to form the spiro-C-O bond.

Figure 2: Condensation mechanism forming the photochromic spiro-linkage.

Application 2: Cyanine Dyes (Fluorescent Probes)

The 6-methoxy-indolenine core is also used to synthesize polymethine cyanine dyes (Cy3, Cy5 analogs). The methoxy group increases the solubility of the dye in polar media and fine-tunes the fluorescence quantum yield.

General Protocol (Cy3 Analog):

-

Reactants: 1,2,3,3-tetramethyl-3H-indolium iodide (Quaternary Salt) + Triethyl Orthoformate (Linker).

-

Conditions: Reflux in Pyridine (solvent/base) for 1–2 hours.

-

Purification: Precipitation with diethyl ether followed by recrystallization from methanol.

-

Result: A symmetric trimethine cyanine dye (red/purple solid) exhibiting strong fluorescence.

Quantitative Data Summary

| Property | 6-Methoxy-3,3-dimethylindoline (2-H) | 6-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine) | Fischer Base (Methylene) |

| CAS Number | 1158752-37-4 | 2788-47-8 (generic for isomers) | N/A (Reactive Intermediate) |

| State | Liquid/Low-melting solid | Oil or Low-melting solid | Oily Liquid |

| Stability | Stable (store cold) | Stable | Air/Moisture Sensitive |

| Primary Use | Pharma Scaffold, N-alkylation | Precursor to Dyes | Active Nucleophile for Dyes |

| Reactivity | Nucleophilic (NH), Reductive | Electrophilic (C=N), Basic | Nucleophilic (Enamine C=C) |

References

-

Spirooxazine Synthesis & Photochromism

-

Yang, X. L., et al. "Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines." Asian Journal of Chemistry, 2013.

-

-

Fischer Indole Synthesis Mechanism

-

Cyanine Dye Protocols

-

"Trimethine Cyanine Dyes as NA-Sensitive Probes." ScienceOpen, 2022.

-

-

Safety & Handling

-

Fisher Scientific SDS for Indoline Derivatives.

-

-

Commercial Availability & CAS Data

-

BLD Pharm Catalog Entry for 6-Methoxy-3,3-dimethylindoline.[3]

-

Disclaimer: The protocols provided here involve hazardous chemicals, including alkylating agents (methyl iodide, dimethyl sulfate) and strong acids. All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methoxy-3,3-dimethylindoline by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 6-Methoxy-3,3-dimethylindoline using column chromatography. Here, we address common challenges through a structured troubleshooting guide and frequently asked questions, grounded in established scientific principles and field-proven experience. Our aim is to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate stationary phase for purifying 6-Methoxy-3,3-dimethylindoline?

For most applications involving indoline derivatives, silica gel (60-120 mesh or 230-400 mesh) is the standard and highly effective stationary phase. Its polarity is well-suited for separating the target compound from common reaction impurities. In cases where the compound shows instability or strong irreversible adsorption on acidic silica, alternative stationary phases like neutral or basic alumina could be considered.

Q2: How do I select the optimal mobile phase (solvent system) for my separation?

The selection of the mobile phase is critical and should be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[1] Start by testing various solvent systems of differing polarities. Common choices for compounds like indolines include mixtures of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[2][3][4] Systematically vary the ratio of these solvents until you achieve a retention factor (Rf) of approximately 0.2-0.3 for 6-Methoxy-3,3-dimethylindoline.[3] This Rf range typically translates to good separation on a column.

Q3: My crude reaction mixture contains unreacted starting materials. How can I best remove them?

If the starting materials have significantly different polarities from your product, column chromatography is highly effective. For instance, if a starting material is a basic amine, a preliminary acid-base liquid-liquid extraction can be a powerful first purification step.[3] This involves dissolving the crude mixture in an organic solvent and washing with a dilute acidic solution (e.g., 1M HCl) to pull the basic impurities into the aqueous layer.[3]

Q4: After purification, my 6-Methoxy-3,3-dimethylindoline is an oil, but I expected a solid. What should I do?

First, ensure all chromatography solvents have been thoroughly removed under a high vacuum using a rotary evaporator.[3] If the product remains an oil, it may be due to trace impurities preventing crystallization. If the product is of high purity (confirmed by NMR or LC-MS), you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a suitable anti-solvent. In some cases, converting the indoline to a salt (e.g., a hydrochloride salt) can facilitate the formation of a stable crystalline solid.[3]

Q5: How can I effectively monitor the progress of the column chromatography?

Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation. Collect the eluent in a series of numbered fractions. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of your crude starting material and a pure standard if available. Develop the plate using the same solvent system as the column eluent. After visualization (typically under UV light at 254 nm), you can identify which fractions contain your pure product, which contain impurities, and which are mixed.[4]

Troubleshooting Guide for Column Chromatography

Even with careful planning, issues can arise during column chromatography. This guide addresses the most common problems, their probable causes, and effective solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) & Optimization |

| Poor Separation (Co-elution of spots) | The chosen solvent system has insufficient selectivity for the compounds.[3] The product and impurities have very similar polarities.[3] | 1. Optimize Mobile Phase: Systematically adjust the ratio of your polar and non-polar solvents. Even a small change (e.g., from 10% to 12% ethyl acetate) can have a significant impact. 2. Change Solvent System: If adjusting ratios fails, switch to a different solvent system with different chemical properties (e.g., move from a hexane/ethyl acetate system to a dichloromethane/methanol system).[3] 3. Gradient Elution: Start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent over the course of the separation. This can help resolve compounds with close Rf values.[5] |

| Compound Elutes Too Quickly (in solvent front) | The mobile phase is too polar, causing all compounds to travel with the solvent front without interacting with the stationary phase.[6] | 1. Decrease Polarity: Prepare a new mobile phase with a lower percentage of the polar solvent. 2. Re-evaluate TLC: Confirm your initial TLC analysis was correct. Ensure the TLC plate was not overloaded, which can give misleadingly high Rf values. |

| Compound Will Not Elute from Column | The mobile phase is not polar enough to move the compound.[6] The compound may be decomposing or irreversibly adsorbing to the silica gel.[6] | 1. Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent.[6] 2. Test for Stability: Before running a large-scale column, spot the compound on a silica TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it indicates instability on silica.[6] Consider switching to a less acidic stationary phase like alumina. |

| Peak Tailing in Collected Fractions | The column was overloaded with too much crude material.[7] The sample is not very soluble in the mobile phase. The silica gel was packed improperly. | 1. Reduce Sample Load: Use a larger column or reduce the amount of material being purified. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 2. Improve Solubility: Ensure the sample is fully dissolved before loading. If using a dry-loading technique, ensure the compound is well-adsorbed onto the silica. 3. Repack the Column: Ensure a uniform, homogenous slurry and careful packing to avoid channels.[8] |

| Cracked or Channeled Silica Bed | The column ran dry at some point during packing or elution.[8] The heat of adsorption from the solvent caused thermal stress and cracking. | 1. Maintain Solvent Level: Never let the solvent level drop below the top of the silica bed.[8] 2. Pack Carefully: When packing, add the solvent gently to avoid disturbing the silica surface. Allow the packed column to equilibrate and cool before loading the sample. |

Experimental Protocols & Workflows

Protocol 1: Step-by-Step Column Chromatography Purification

This protocol provides a detailed methodology for the purification of 6-Methoxy-3,3-dimethylindoline.

1. Mobile Phase Selection via TLC:

- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

- On a TLC plate, spot the crude mixture.

- Develop several plates using different solvent systems (see table below for suggestions).

- Visualize the plates under UV light.

- The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf value of ~0.2-0.3.[3]

| Suggested Starting Solvent Systems (Test Ratios) |

| Petroleum Ether : Ethyl Acetate |

| Hexane : Ethyl Acetate |

| Dichloromethane : Methanol |

| Toluene : Acetone |

2. Column Preparation and Packing:

- Select a glass column of appropriate size for the amount of material to be purified.

- Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom.

- Add a small layer of sand (~0.5 cm).

- In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[3]

- Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

- Open the stopcock to drain some solvent, which helps compact the silica gel. Do not let the solvent level fall below the top of the silica.

- Once the silica has settled, add another thin layer of sand (~0.5 cm) on top to protect the surface.[8]

3. Sample Loading (Dry Loading Recommended):

- Dissolve the crude 6-Methoxy-3,3-dimethylindoline in a minimal amount of a volatile solvent (e.g., dichloromethane).

- Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

- Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

- Carefully add this powder to the top of the packed column.

- Gently fill the column with the initial mobile phase.

4. Elution and Fraction Collection:

- Begin adding the mobile phase to the top of the column.

- Open the stopcock and start collecting the eluent in numbered test tubes or flasks. Maintain a steady flow rate.

- If using a gradient elution, start with the non-polar solvent and gradually increase the proportion of the polar solvent.

5. Analysis of Fractions:

- Using TLC, analyze the collected fractions to determine their composition.

- Combine the fractions that contain the pure 6-Methoxy-3,3-dimethylindoline.

- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualization of Workflows

Caption: Workflow for Column Chromatography Purification.

Caption: Troubleshooting Decision Tree for Poor Separation.

References

- Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.

- Ebenazer, A. F., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World.

- BenchChem. (n.d.). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol.

- BenchChem. (n.d.). Refinement of analytical methods for 6-Methoxy-2,3-dimethylquinoxaline.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.

- MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

Sources

- 1. researchgate.net [researchgate.net]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chromatography [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistryviews.org [chemistryviews.org]

Troubleshooting guide for the synthesis of substituted indolines

Welcome to the Advanced Organic Synthesis Support Hub. Topic: Troubleshooting & Optimization for Indoline (2,3-Dihydroindole) Scaffolds. Lead Scientist: Dr. Alex V. (Senior Application Scientist)

Executive Summary: The Indoline Challenge

The synthesis of substituted indolines presents a unique dichotomy in organic chemistry: it is thermodynamically favorable to form the ring, yet kinetically facile to lose it via oxidation back to the indole. Whether you are employing reductive methodologies (starting from indoles) or constructive methodologies (transition-metal catalyzed cyclization), the failure modes are distinct and often counter-intuitive.

This guide moves beyond standard textbook procedures to address the "why" and "how" of experimental failure, focusing on chemoselectivity, catalyst life-cycle, and the often-overlooked stability of the final product.

Module 1: Reduction of Indoles (The "Gribble" Methodologies)

Target Audience: Chemists starting with an indole core and needing to saturate the C2-C3 bond.

The Core Mechanism

The reduction of indoles is not a direct hydride attack. The indole ring is electron-rich; it must first be activated by protonation at C3 to form a highly electrophilic indolium cation. Only then does the hydride attack C2 .

Figure 1: The stepwise mechanism of indole reduction. Note that C3 protonation breaks aromaticity, making the intermediate susceptible to hydride attack.

Troubleshooting Guide: Reduction Protocols

Q1: I used NaBH₄ in Acetic Acid, but I isolated N-ethyl indoline instead of the desired indoline. What happened? Diagnosis: You encountered "Reductive Alkylation."[1] Explanation: Sodium Borohydride (NaBH₄) is strong enough to reduce Acetic Acid to Acetaldehyde in situ. The indole nitrogen reacts with this aldehyde to form an iminium species, which is then reduced to the N-ethyl group. The Fix: Switch to Sodium Cyanoborohydride (NaCNBH₃) . It is a weaker reducing agent that cannot reduce the carboxylic acid solvent but is strong enough to reduce the indolium cation.

-

Protocol Adjustment: Use 2-3 equiv of NaCNBH₃ in Glacial Acetic Acid at 15–25°C.

Q2: My reaction stalls at 50% conversion. Adding more hydride doesn't help. Diagnosis: "Basicity Mismatch." Explanation: As the hydride reacts, the solution becomes less acidic. If the pH rises too high, the concentration of the required Indolium Cation (see Fig 1) drops to near zero. The hydride has nothing to attack. The Fix: Add small aliquots of pure Trifluoroacetic Acid (TFA) or HCl to maintain a low pH.

-

Warning: Do not let the reaction get too hot when adding acid, or you risk polymerization (dimerization) of the indole.

Q3: I am seeing polymerization/tar instead of product. Diagnosis: Acid-catalyzed dimerization. Explanation: In the absence of a good hydride source, the indolium cation acts as an electrophile and attacks a neutral indole molecule (electrophilic aromatic substitution), leading to dimers and oligomers. The Fix: Ensure your hydride source is present in excess before adding the strong acid. Consider using Triethylsilane (Et₃SiH) with TFA for sensitive substrates; it avoids metal salts entirely.

Module 2: De Novo Synthesis (Pd-Catalyzed Cyclization)

Target Audience: Chemists building the ring via intramolecular C-N bond formation (Buchwald-Hartwig type).

The Catalytic Cycle & Failure Points

Modern synthesis often involves cyclizing 2-aminophenethyl halides or similar precursors. The critical step is the Reductive Elimination to form the C-N bond.

Figure 2: Palladium catalytic cycle.[2][3][4] The "Failure Mode" (Beta-Hydride Elimination) leads to indole or enamine side products instead of indoline.

Troubleshooting Guide: Cyclization

Q4: I am observing the formation of Indole instead of Indoline during the Pd-catalyzed cyclization.

Diagnosis:

-

Ligand Switch: Use bulky, electron-rich ligands like t-BuXPhos or BrettPhos . These sterically enforce reductive elimination, making it faster than

. -

Solvent: Switch to non-polar solvents (Toluene) to destabilize the charged transition states that might lead to side reactions.

Q5: The reaction works for N-Methyl substrates but fails for N-H substrates. Diagnosis: Catalyst poisoning via amide formation. Explanation: Free N-H indolines can bind too tightly to the Pd center, or the starting primary amine can form stable complexes that prevent turnover. The Fix: protect the nitrogen with a Boc or Acetyl group before cyclization, or use a Cu-catalyzed Ullmann-type approach which is more tolerant of free amines (though requires higher heat).

Module 3: Post-Synthesis Handling (The "Hidden" Failure)

Q6: My NMR was clean immediately after workup, but after flash column, the product is brown and impure. Diagnosis: Auto-oxidation (Dehydrogenation). Explanation: Indolines are thermodynamically driven to aromatize back to indoles. Silica gel is slightly acidic and can catalyze this oxidation in the presence of air. The Fix (The "Flash" Protocol):

| Parameter | Recommendation | Rationale |

| Stationary Phase | Neutral Alumina or Basified Silica | Standard silica is acidic (pH ~5-6) and promotes oxidation. Pre-treat silica with 1% Et₃N. |

| Solvent System | Degassed Hexane/EtOAc | Dissolved oxygen in solvents accelerates auto-oxidation. |

| Time on Column | < 15 Minutes | Minimize exposure. Use a short plug rather than a long column if possible. |

| Storage | -20°C under Argon | Indolines degrade at RT in light. |

References & Authoritative Grounding

-

Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media.[5] I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[5][6] Journal of the American Chemical Society, 1974. Link

-

The foundational text for understanding the mechanism of indole reduction and the N-alkylation side reaction.

-

-

Gribble, G. W., & Hoffman, J. H. "Sodium Cyanoborohydride in Carboxylic Acid Media. A Method for the Synthesis of N-Alkylindolines." Synthesis, 1977. Link

-

Establishes the NaCNBH3 protocol to avoid alkylation.

-

-

Wagaw, S., Rennels, R. A., & Buchwald, S. L. "Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides." Journal of the American Chemical Society, 1997. Link

-

Foundational work on C-N coupling relevant to indoline formation.

-

-

He, G., et al. "Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination."[2][3] Organic Letters, 2012.[2][3] Link

-

Modern C-H activation strategies for indoline synthesis.

-

-

Ascic, E., & Buchwald, S. L. "Diastereo- and Enantioselective CuH-Catalyzed Method for the Preparation of Highly Functionalized Indolines."[2] Journal of the American Chemical Society, 2015.[2] Link

-

Addresses stereoselective synthesis issues.

-

Sources

- 1. Sodium cyanoborohydride [organic-chemistry.org]

- 2. Indoline synthesis [organic-chemistry.org]

- 3. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]

- 4. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

Technical Support Center: Large-Scale Production of 6-Methoxy-3,3-dimethylindoline

Welcome to the technical support center for the large-scale production of 6-Methoxy-3,3-dimethylindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of high-purity 6-Methoxy-3,3-dimethylindoline.

Overview of the Synthesis and Potential Challenges

The most common and industrially viable route for the synthesis of indole derivatives is the Fischer indole synthesis.[1][2][3] For 6-Methoxy-3,3-dimethylindoline, this would typically involve the reaction of 4-methoxyphenylhydrazine with isobutyraldehyde to form the corresponding hydrazone, followed by acid-catalyzed cyclization to form the 3H-indole intermediate, which is then reduced to the final indoline product.

While theoretically straightforward, scaling up this process can present several challenges, including controlling the exothermic cyclization, managing impurity formation, and achieving high purity during downstream processing. This guide will address these potential issues in detail.

Troubleshooting Guide

Problem 1: Low Yield During Fischer Indole Cyclization

Question: We are experiencing a significant drop in yield for the 6-methoxy-2,3,3-trimethyl-3H-indole intermediate when moving from a lab scale to a pilot-plant scale. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during the scale-up of a Fischer indole synthesis is a common issue and can often be attributed to several factors related to reaction kinetics and thermodynamics.

-

Inadequate Heat Management: The[4][4]-sigmatropic rearrangement in the Fischer indole synthesis is often exothermic.[3] On a larger scale, inefficient heat dissipation can lead to localized overheating, causing decomposition of the starting materials, intermediates, or the final product.

-

Solution: Employ a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature.

-

-

Incorrect Acid Catalyst Concentration: The choice and concentration of the acid catalyst are critical.[2] While a strong acid is necessary, an excessively high concentration can promote side reactions and degradation.

-

Solution: An optimization study for the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is recommended.[2] The optimal catalyst loading may be lower on a larger scale due to the longer reaction times and different heat transfer characteristics.

-

-

Atmospheric Oxygen: The ene-hydrazine intermediate is susceptible to aerial oxidation, which can lead to the formation of colored impurities and a reduction in the yield of the desired indole.

-

Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

-

Problem 2: Formation of Colored Impurities

Question: Our final product of 6-Methoxy-3,3-dimethylindoline is off-color, ranging from yellow to brown, even after initial purification. What is the source of this coloration and how can we remove it?

Answer: The presence of color in the final product is typically due to the formation of highly conjugated, chromophoric impurities.

-

Source of Color:

-

Oxidation Products: As mentioned, oxidation of the ene-hydrazine intermediate or the final indoline product can lead to colored byproducts. Indolines, in particular, can be sensitive to air and light.

-